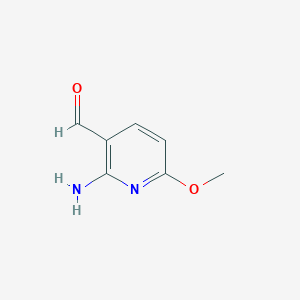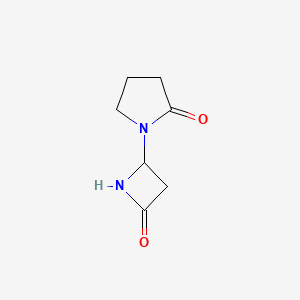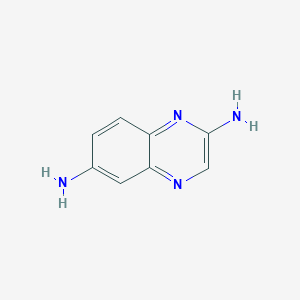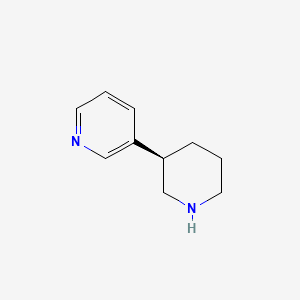
2-Amino-6-methoxynicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-methoxynicotinaldehyde is an organic compound with the molecular formula C7H8N2O2 It is a derivative of nicotinaldehyde, featuring an amino group at the 2-position and a methoxy group at the 6-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxynicotinaldehyde typically involves the reaction of 2-amino-6-methoxypyridine with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2-amino-6-methoxypyridine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position, yielding this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the Vilsmeier-Haack reaction and similar formylation reactions suggests that these methods could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-methoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed:
Oxidation: 2-Amino-6-methoxynicotinic acid.
Reduction: 2-Amino-6-methoxy-3-hydroxypyridine.
Substitution: Schiff bases and other derivatives depending on the substituents used.
Applications De Recherche Scientifique
2-Amino-6-methoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 2-Amino-6-methoxynicotinaldehyde and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the aldehyde group can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
6-Methoxynicotinaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
2-Amino-3-methoxynicotinaldehyde: The position of the methoxy group affects its reactivity and the types of derivatives that can be synthesized.
Uniqueness: 2-Amino-6-methoxynicotinaldehyde is unique due to the presence of both an amino and a methoxy group on the pyridine ring, which allows for a diverse range of chemical modifications and applications. Its structure enables it to participate in a variety of reactions, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
678138-43-7 |
|---|---|
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
2-amino-6-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3,(H2,8,9) |
Clé InChI |
SKFLMTLQINFHAR-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)



![9-Oxa-1,3,5-triazaspiro[5.5]undecane](/img/structure/B11919766.png)

![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11919781.png)
![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)

![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)
